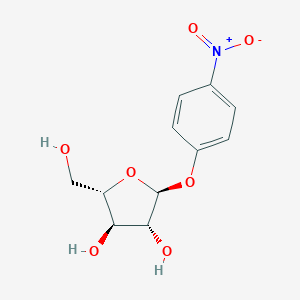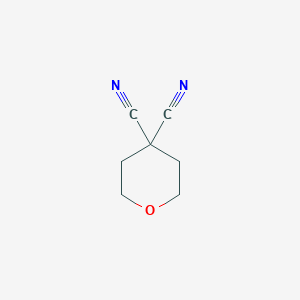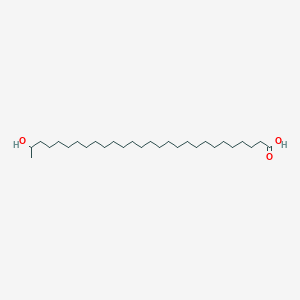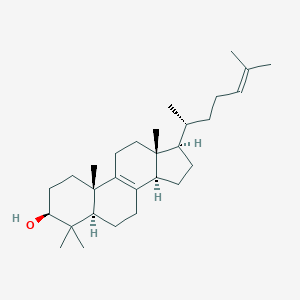
二氧化硒
描述
Selenium dioxide (SeO2) is a white or creamy-white volatile lustrous crystal or crystalline powder with a pungent sour smell . It is one of the most frequently encountered compounds of selenium . It is used in making specialized glasses and as a reagent in organic chemistry .
Synthesis Analysis
Selenium dioxide is prepared by oxidation of selenium by burning in air or by reaction with nitric acid or hydrogen peroxide . The most convenient preparation is by the dehydration of selenous acid .Molecular Structure Analysis
Solid SeO2 is a one-dimensional polymer, the chain consisting of alternating selenium and oxygen atoms . Each Se atom is pyramidal and bears a terminal oxide group . The bridging Se-O bond lengths are 179 pm and the terminal Se-O distance is 162 pm .Chemical Reactions Analysis
Selenium dioxide has been used as a selenylating reagent in the selenylation of different molecules like anilines, phenylhydrazines, aryl alkyl ketones, phenols, indoles, active methylene compounds, imidazole heterocycles, 1,3-diones, boronic acids, pyrazoles, 2-hydroxy acetophenones, alkyl halides and different electron rich arenes .Physical And Chemical Properties Analysis
Selenium dioxide has a melting point of about 340°C and a boiling point of 315°C, though it sublimes easily at lower temperatures . It is soluble in water, benzene, ethanol, acetone, acetic acid, and methanol . In its compounds, selenium exhibits the oxidation states −2, +4, and +6 .科学研究应用
- Selenium dioxide (SeO₂) serves as a valuable reagent in organic synthesis. It excels in oxidation reactions, where it converts specific functional groups into their oxidized forms. For instance:
- As a catalyst, SeO₂ aids in the oxidation of alcohols to aldehydes and ketones, a fundamental process in organic chemistry .
Organic Synthesis and Oxidation Reactions
Catalyst in Organic Synthesis
Green Synthesis of Selenium Nanoparticles (SeNPs)
作用机制
Target of Action
Selenium dioxide (SeO2) primarily targets allylic C-H bonds . It is an oxidizing agent generally used in the allylic oxidation of alkenes to yield allylic alcohols . These alcohols can then be further oxidized to aldehydes or ketones .
Mode of Action
The mode of action of selenium dioxide involves the oxidation of allylic C-H bonds . This oxidation process is facilitated by selenium dioxide, which acts as an oxidizing agent . The resulting product of this interaction is an allylic alcohol, which can be further oxidized to yield aldehydes or ketones .
Biochemical Pathways
Selenium dioxide impacts various biochemical pathways. It is incorporated into many different selenoproteins which serve various functions throughout the body . Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA .
Pharmacokinetics
It is known that selenium, in general, is a trace and essential micronutrient for the health of humans, animals, and microorganisms . Selenium nanoparticles (SeNPs) have attracted interest due to their biocompatibility, bioavailability, and low toxicity .
Result of Action
The result of selenium dioxide’s action is the production of allylic alcohols from alkenes . These alcohols can then be further oxidized to aldehydes or ketones . Selenium dioxide is also used in a similar oxidation process known as a Riley oxidation .
Action Environment
Selenium dioxide’s action, efficacy, and stability can be influenced by environmental factors. Selenium contamination in an aqueous environment can occur due to anthropogenic activities and/or from natural sources . The rise of selenium release into the environment has raised concern about its bioaccumulation, toxicity, and potential to cause serious damages to aquatic and terrestrial ecosystems .
安全和危害
Selenium dioxide is toxic by ingestion and inhalation . Brief exposures to high levels of elemental selenium or selenium dioxide in air can result in respiratory tract irritation, bronchitis, difficulty breathing, and stomach pains . Longer-term exposure to either of these air-borne forms can cause respiratory irritation, bronchial spasms, and coughing .
未来方向
Selenium-containing compounds possess biological as well as pharmacological activity . The immense potential of selenium dioxide as a selenylating reagent attracted the interest of researchers working on selenylation . Future research will likely focus on understanding the precise biochemical or cell biological function of each selenoprotein and the full understanding of the phenotypes under conditions of its absence in an entire mammalian organism .
属性
IUPAC Name |
selenium dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O2Se/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJALAQPGMAKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Se]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Se, SeO2 | |
| Record name | SELENIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SELENIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | selenium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Selenium dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13814-59-0 (cadmium[1:1] salt), 15702-34-8 (manganese(+2)[1:1] salt) | |
| Record name | Selenium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021264 | |
| Record name | Selenium dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Selenium dioxide appears as a white or creamy-white volatile lustrous crystal or crystalline powder with a pungent sour smell. Melting point 340 deg C. Density 3.954 g / cm3. Toxic by ingestion and inhalation., White or yellowish-white to slightly reddish, lustrous, crystalline powder or needles. [HSDB], LUSTROUS WHITE HYGROSCOPIC CRYSTALS OR POWDER. ITS YELLOWISH GREEN VAPOUR HAS A PUNGENT SOUR SMELL. | |
| Record name | SELENIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenium dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SELENIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
599 °F at 760 mmHg (sublimes) (USCG, 1999) | |
| Record name | SELENIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble in concentrated sulfuric acid, Solubility (parts/100 parts solvent): 10.16 in methanol at 11.8 °C; 6.67 in 93% ethanol at 14 °C; 4.35 in acetone at 15.3 °C; 1.11 in acetic acid at 13.9 °C, In water, 400 g/L at 20 °C, 264 g/100 g water at 22 °C, For more Solubility (Complete) data for SELENIUM DIOXIDE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 40 | |
| Record name | SELENIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SELENIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3.95 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.954 at 15 °C/15 °C, Density (at 15 °C): 3.95 g/cm³ | |
| Record name | SELENIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SELENIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SELENIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
12.5 mm Hg at 70 °C; 20.2 mm Hg at 94 °C; 39.0 mm Hg at 181 °C; 760 mm Hg at 315 °C; 848 mm Hg at 320 °C, Vapor pressure, kPa at 70 °C: 1.65 | |
| Record name | SELENIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SELENIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Selenium dioxide | |
Color/Form |
Lustrous tetragonal needles; yellowish green vapor, White or yellowish-white to slightly reddish, lustrous, crystalline powder or needles. | |
CAS RN |
7446-08-4, 12640-89-0 | |
| Record name | SELENIUM DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenium dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenium dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SELENIUM DIOXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Selenium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenium oxide (SeO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenium dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Selenium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Selenium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENIUM DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N3UK29E57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SELENIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SELENIUM DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
340 °C under pressure | |
| Record name | SELENIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does selenium dioxide induce apoptosis in cancer cells?
A1: Selenium dioxide has been shown to induce apoptosis in human lung cancer GLC-82 cells. [] While the exact mechanism is still under investigation, research suggests that SeO2 accomplishes this by inhibiting telomerase activity and causing characteristic apoptotic changes. [] These changes include the appearance of an apoptosis peak in flow cytometry analysis, DNA laddering observed through agarose gel electrophoresis, and morphological changes consistent with apoptosis under microscopic examination. []
Q2: What is the impact of selenium dioxide on the proliferation of human lung cancer cells?
A2: Selenium dioxide exhibits a significant inhibitory effect on the proliferation of human lung cancer GLC-82 cells. [] This inhibitory effect is dose- and time-dependent, with higher concentrations and longer exposure times resulting in greater growth inhibition. [] For example, after 72 hours, 30 micromol/L of SeO2 resulted in a 61.1% growth inhibition rate in GLC-82 cells. []
Q3: Does selenium dioxide affect normal cell lines similarly to cancer cell lines?
A3: While SeO2 shows promising anti-cancer activity, research indicates a differential effect on cancer cells compared to normal cells. Studies comparing SeO2 to selenomethionine in estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cell lines found SeO2 to be more potent in inhibiting both cell lines. [] Interestingly, both forms of selenium demonstrated reduced effectiveness against the estrogen receptor-negative MDA-MB-231 cells. [] Further investigation is needed to fully elucidate the mechanisms underlying this selectivity.
Q4: What is the molecular formula and weight of selenium dioxide?
A4: Selenium dioxide has the molecular formula SeO2 and a molecular weight of 110.96 g/mol.
Q5: Is there spectroscopic data available for selenium dioxide?
A5: Yes, spectroscopic data, particularly Raman spectroscopy, has been used to characterize the structure of selenium dioxide. [] Studies show a strong Raman band at 923 cm-1, providing evidence for its structure. []
Q6: How stable is selenium dioxide under different conditions?
A6: Selenium dioxide is a white, crystalline solid at standard conditions but sublimes readily at temperatures above 315 °C. It is soluble in water, forming selenious acid (H2SeO3). Its stability can be affected by factors like temperature, humidity, and exposure to light.
Q7: Can you explain the mechanism of selenium dioxide-mediated allylic oxidation?
A7: Selenium dioxide is a well-established reagent for allylic oxidation of alkenes to allylic alcohols. The widely accepted mechanism involves a two-step pericyclic process: an initial ene reaction between the alkene and selenium dioxide, followed by a [, ]-sigmatropic rearrangement of the resulting allyl selenite ester intermediate. [, ] The stereochemical course of the reaction is influenced by factors such as alkene geometry and the possibility of intermediate rotations. [, , ]
Q8: How does the presence of a palladium catalyst impact the activity of selenium dioxide in α-pinene oxidation?
A8: A study investigating the synthesis of myrtenal through α-pinene oxidation found that using a palladium-promoted selenium dioxide catalyst supported on silica (Pd/SeO2/SiO2) significantly enhanced the reaction. [] The palladium catalyst modifies the reducibility of SeO2, activating the selenium species towards allylic oxidation. [] This activation leads to higher conversion levels and selectivity for myrtenal compared to using SeO2 alone. []
Q9: Are there any alternative reagents to selenium dioxide for allylic oxidation?
A9: While selenium dioxide remains a widely used reagent for allylic oxidation, several alternatives have emerged over the years. These alternatives include chromium-based reagents, hypervalent iodine reagents, and various catalytic methods employing transition metals like palladium, ruthenium, and copper. The choice of reagent often depends on the specific substrate and desired reaction conditions, with considerations for factors like selectivity, cost, and environmental impact.
Q10: What is the role of selenium dioxide in the synthesis of nicotinic acid?
A10: Selenium dioxide can be used as an oxidizing agent to synthesize nicotinic acid from 3-picoline. [] The reaction involves the oxidation of the methyl group in 3-picoline to a carboxylic acid group. Optimization of reaction parameters, such as temperature, reaction time, and reactant ratios, is crucial to achieving high yields of nicotinic acid. []
Q11: Have computational methods been used to study selenium dioxide reactions?
A11: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to study the mechanisms and stereochemistry of selenium dioxide-mediated reactions. [] These calculations provide valuable insights into transition state energies, reaction pathways, and factors influencing regio- and stereo-selectivity. []
Q12: How do structural modifications of selenium-containing compounds affect their biological activity?
A12: Modifying the structure of selenium-containing compounds can significantly impact their biological activity, potency, and selectivity. For instance, comparing selenium dioxide (SeO2) to selenomethionine revealed different potencies against breast cancer cell lines. [] This difference highlights the importance of structural considerations when designing selenium-based compounds for therapeutic applications.
Q13: What strategies can be employed to enhance the stability and bioavailability of selenium dioxide for pharmaceutical applications?
A13: Selenium dioxide's stability and bioavailability can be improved through various formulation strategies. Encapsulation in nanoparticles, complexation with cyclodextrins, or the development of prodrugs are some approaches that can enhance its solubility, stability, and delivery to target tissues.
Q14: What safety precautions should be taken when handling selenium dioxide?
A14: Selenium dioxide is toxic and should be handled with extreme care. Appropriate personal protective equipment, such as gloves and respirators, should be worn at all times. Work should be conducted in a well-ventilated area, and spills should be cleaned up immediately according to established safety protocols.
Q15: What is known about the absorption, distribution, metabolism, and excretion (ADME) of selenium dioxide?
A15: While information on the specific ADME profile of selenium dioxide may be limited, research suggests that selenium, in general, is readily absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted mainly in urine. [] The form of selenium, dose, and individual variability can influence its pharmacokinetic behavior.
Q16: Has selenium dioxide demonstrated efficacy in preclinical models of cancer?
A16: Yes, selenium dioxide has shown promising anticancer effects in preclinical studies. For example, one study demonstrated the inhibitory effect of selenium dioxide on human ovarian cancer xenografts in nude mice. [] The study found that selenium dioxide, particularly in combination with cisplatin, significantly inhibited tumor growth compared to cisplatin alone. [] Furthermore, the combination therapy also reduced the expression of P-glycoprotein (p-gp), a protein associated with multidrug resistance, suggesting a potential role for SeO2 in overcoming cisplatin resistance. []
Q17: Are there known mechanisms of resistance to selenium dioxide?
A17: Although SeO2 exhibits promising anticancer activity, the potential for resistance development remains a concern. Studies have linked increased expression of selenoproteins, particularly selenoprotein P, to resistance against selenium compounds in certain cancer cell lines. [] This suggests that alterations in selenium metabolism and selenoprotein expression could contribute to resistance development.
Q18: What are the potential toxic effects of selenium dioxide exposure?
A18: Selenium dioxide is toxic and can cause various adverse effects, including skin and eye irritation, respiratory problems, gastrointestinal distress, and in severe cases, liver and kidney damage. [] A case study reported a fatal poisoning case involving selenium dioxide ingestion, highlighting the potential severity of its toxicity. [] The study emphasized the importance of prompt medical attention in cases of selenium dioxide exposure. []
Q19: Are there any alternative selenium compounds with potential therapeutic applications?
A19: Yes, besides SeO2, other selenium compounds like selenomethionine, selenocysteine, and methylseleninic acid are being investigated for their potential anticancer and chemopreventive properties. [, ] These compounds differ in their uptake, metabolism, and biological activities, making them interesting candidates for further research.
Q20: How can selenium be recycled from industrial waste, such as that generated during solar cell production?
A20: Selenium is a valuable material used in various technologies, including solar cells. Recycling selenium from industrial waste, like copper indium gallium selenide (CIGS) solar cell materials, is crucial for resource sustainability and environmental protection. [] One promising method involves oxidizing CIGS materials at high temperatures to form selenium dioxide (SeO2), which can be collected and subsequently reduced to elemental selenium. [] This approach offers a viable pathway for selenium recovery and reintroduction into the production cycle.
Q21: What research infrastructure and resources are essential for advancing our understanding of selenium dioxide and its applications?
A21: To deepen our understanding of selenium dioxide, a multidisciplinary approach is essential. This includes:
- Advanced Analytical Techniques: Employing sophisticated analytical methods like X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and high-resolution mass spectrometry is crucial for characterizing the structure, composition, and purity of SeO2 and its derivatives. [, ] These techniques provide valuable insights into the chemical properties and behavior of selenium species under different conditions.
- Computational Modeling: Utilizing computational chemistry tools such as density functional theory (DFT) enables researchers to investigate reaction mechanisms, predict reaction outcomes, and design novel selenium-based compounds with tailored properties. []
- In Vitro and In Vivo Models: Access to relevant cell lines, animal models, and clinical data is essential for evaluating the efficacy and safety of SeO2 and exploring its potential therapeutic applications. [, ] Well-designed preclinical studies using these models are critical for translating laboratory findings into clinical practice.
Q22: What are some historical milestones in the research of selenium dioxide?
A22: Research on selenium dioxide spans over a century, with notable milestones including:
- Early 20th century: The use of selenium dioxide as a reagent for organic synthesis, particularly for allylic oxidations, marked a significant development in synthetic chemistry. [, ]
- Mid-20th century: The discovery of selenium as an essential trace element for human health sparked interest in the biological roles of selenium compounds, including SeO2. []
- Late 20th and early 21st century: The recognition of the anticancer and chemopreventive potential of selenium compounds, including SeO2, has driven research efforts to understand their mechanisms of action and therapeutic potential. [, , ]
Q23: How can research on selenium dioxide benefit from collaborations across different scientific disciplines?
A23: The diverse applications of SeO2 necessitate a collaborative approach involving various fields:
- Chemistry and Materials Science: Collaboration between chemists and materials scientists is essential for developing new selenium-based materials with improved properties for applications in electronics, optics, and catalysis. []
- Biology and Medicine: Researchers in biology and medicine can investigate the biological effects of SeO2, explore its potential as an anticancer agent, and elucidate its interactions with biological systems. [, , ]
- Environmental Science and Engineering: Understanding the environmental fate and transport of selenium dioxide is crucial for developing sustainable waste management and recycling strategies. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



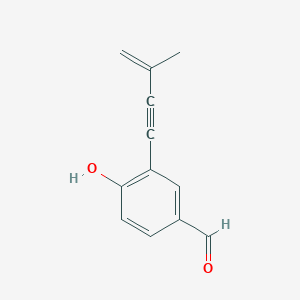

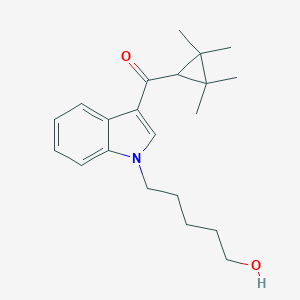


![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)


